![molecular formula C11H18N4O3S B2448387 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097889-48-8](/img/structure/B2448387.png)
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and other scientific fields. This compound features a unique structure that includes a pyridazine ring fused with a cyclopentane ring, along with a dimethylsulfamoylamino group. Such structural features often contribute to the compound’s biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cycloaddition reaction involving a suitable diene and a diazine compound.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a cyclization reaction, often involving a suitable cyclizing agent.
Attachment of the Dimethylsulfamoylamino Group: The dimethylsulfamoylamino group is introduced through a nucleophilic substitution reaction, where a dimethylsulfamoyl chloride reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar core structure and exhibit various biological activities.
Sulfonamide Compounds: These compounds contain the sulfonamide group and are known for their antimicrobial and therapeutic properties.
Uniqueness
2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one stands out due to its fused ring structure and the presence of the dimethylsulfamoylamino group, which contribute to its unique chemical and biological properties
特性
IUPAC Name |
2-[2-(dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-6-7-15-11(16)8-9-4-3-5-10(9)13-15/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTBJXFUCNBDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=C2CCCC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2,3-dihydro-1H-isoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2448306.png)
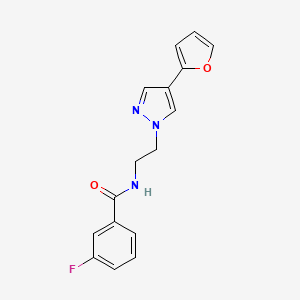
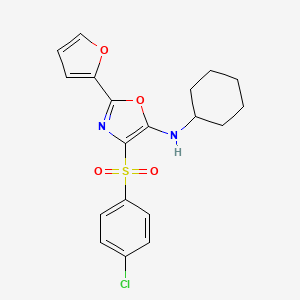
![Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol](/img/structure/B2448311.png)
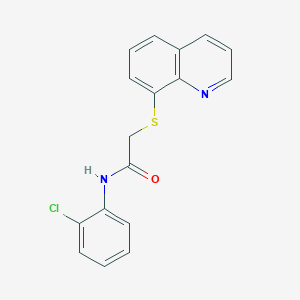
![N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2448313.png)
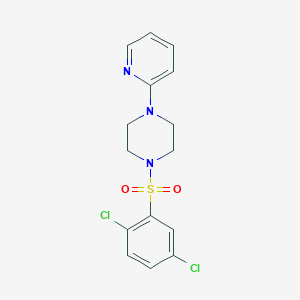
![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
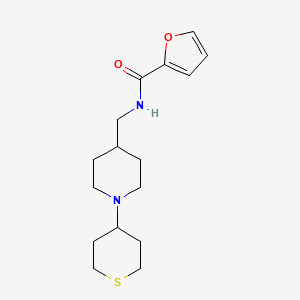
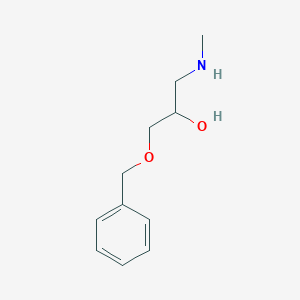
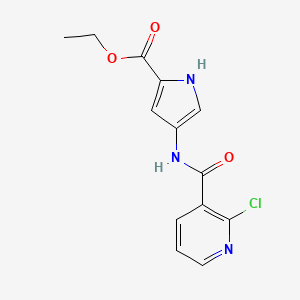
![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)
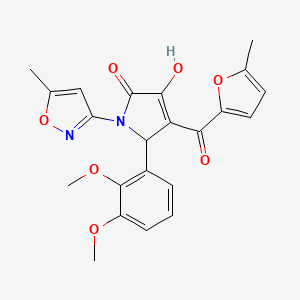
![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)
